molecular formula C16H17N3O4 B2535609 N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034595-89-4

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2535609
CAS No.: 2034595-89-4
M. Wt: 315.329
InChI Key: HSYFOROEQJLEPL-UHFFFAOYSA-N
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Description

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Compounds containing elements such as isoxazole and oxalamide functionalities are of significant interest in synthetic chemistry for their versatile applications. For instance, studies on isoxazoles, such as the work by Sarlo, Fabbrini, and Renzi (1966), demonstrate the synthetic routes and characterizations of methylisoxazolin-5-ones, highlighting the chemical diversity and potential for modifications within this class of compounds (Sarlo, Fabbrini, & Renzi, 1966). Similarly, the synthesis and characterization of pyrazole derivatives, as detailed by Titi et al. (2020), underscore the importance of structural analysis in understanding the biological activities of such molecules (Titi et al., 2020).

Biological Activities and Applications

The biological activities of compounds within the isoxazole family are diverse. Research by Matson (1990) on the anti-inflammatory properties of isoxazolylcarbamoyl derivatives illustrates the pharmacological potential of these molecules in treating inflammation (Matson, 1990). This suggests that compounds like N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide could be explored for similar bioactivities.

Anticonvulsant and Neuroprotective Research

The exploration of isoxazole derivatives for anticonvulsant activities, as in the study of the anticonvulsant D2916 by Adolphe-Pierre et al. (1998), reveals the therapeutic potential of such compounds in neurological disorders (Adolphe-Pierre et al., 1998). Moreover, the investigation into glutamate receptor antagonists, as discussed by Starr and Starr (1993), highlights the significance of these molecular targets in modulating neurological functions and potential treatments (Starr & Starr, 1993).

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-6-13(19-23-10)18-15(21)14(20)17-9-16(22)7-11-4-2-3-5-12(11)8-16/h2-6,22H,7-9H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFOROEQJLEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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